molecular formula C26H33FN4O4 B1141566 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-( CAS No. 1242005-39-5

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(

Cat. No. B1141566
M. Wt: 484.5630232
InChI Key:
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Description

The compound is a synthetic chemotherapeutic agent from the class of the quinolone carboxylic acid derivatives . It has antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria .


Molecular Structure Analysis

The molecular structure of the compound is complex, with several functional groups. It includes a quinoline ring, a carboxylic acid group, a cyclopropyl group, a piperazine ring, and a fluoro group . The InChI code for the compound is 1S/C19H22FN3O3.ClH/c1-2-21-5-7-22 (8-6-21)17-10-16-13 (9-15 (17)20)18 (24)14 (19 (25)26)11-23 (16)12-3-4-12;/h9-12H,2-8H2,1H3, (H,25,26);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 395.86 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety And Hazards

The compound is classified as a skin irritant (Category 2, H315) and can cause serious eye damage (Category 1, H318) according to EC 1272/2008 . It should be handled with personal protective equipment and adequate ventilation . In case of accidental release, it should not be flushed into surface water or the sanitary sewer system .

properties

CAS RN

1242005-39-5

Product Name

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(

Molecular Formula

C26H33FN4O4

Molecular Weight

484.5630232

synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-(cyclopentylaMino)-2-oxoethyl ester

Origin of Product

United States

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